molecular formula C6H10NOP B2424502 1-Dimethylphosphorylcyclopropane-1-carbonitrile CAS No. 2445791-68-2

1-Dimethylphosphorylcyclopropane-1-carbonitrile

Cat. No.: B2424502
CAS No.: 2445791-68-2
M. Wt: 143.126
InChI Key: APDSSCSSZPQIQH-UHFFFAOYSA-N
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Description

1-Dimethylphosphorylcyclopropane-1-carbonitrile is a specialized chemical building block of significant interest in medicinal and organic chemistry. This compound features a cyclopropane ring—known for its ability to influence a molecule's metabolic stability and three-dimensional shape—integrated with both nitrile and dimethylphosphoryl functional groups. The nitrile group is a common motif in pharmaceuticals and agrochemicals, often serving as a key pharmacophore or a versatile synthetic handle that can be transformed into other functional groups, such as carboxylic acids or amides . The simultaneous presence of the phosphoryl group further enhances the utility of this molecule, making it a potentially valuable precursor for developing novel catalysts or for use in metal-complexation chemistry. As a multifunctional intermediate, it is designed for the synthesis of complex target molecules. Researchers can leverage its unique structure in drug discovery programs, material science, and the development of new synthetic methodologies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-dimethylphosphorylcyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NOP/c1-9(2,8)6(5-7)3-4-6/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDSSCSSZPQIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NOP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Dimethylphosphorylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors under specific reaction conditions. One common method includes the reaction of dimethylphosphoryl chloride with a suitable cyclopropane precursor in the presence of a base. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Dimethylphosphorylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Dimethylphosphorylcyclopropane-1-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-Dimethylphosphorylcyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The dimethylphosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring imparts rigidity to the molecule, affecting its overall conformation and interaction with biological targets. These interactions can modulate various biochemical pathways, making the compound valuable for mechanistic studies .

Comparison with Similar Compounds

1-Dimethylphosphorylcyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and phosphorylated compounds. Similar compounds include:

    Cyclopropane-1-carbonitrile: Lacks the dimethylphosphoryl group, resulting in different reactivity and applications.

    Cyclopropylphosphine oxides: Similar in structure but differ in the oxidation state of the phosphorus atom.

The uniqueness of 1-Dimethylphosphorylcyclopropane-1-carbonitrile lies in its combined structural features, which confer distinct chemical and biological properties .

Biological Activity

1-Dimethylphosphorylcyclopropane-1-carbonitrile (DMPC) is a compound of interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of DMPC, including its mechanisms of action, interactions with biological systems, and relevant case studies that highlight its significance in pharmacology and toxicology.

Chemical Structure and Properties

1-Dimethylphosphorylcyclopropane-1-carbonitrile is characterized by a cyclopropane ring substituted with a dimethylphosphoryl group and a carbonitrile moiety. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of DMPC is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : DMPC may inhibit enzymes involved in metabolic pathways, which can alter physiological responses.
  • Receptor Modulation : The compound can potentially bind to receptors, influencing signaling pathways that regulate cellular functions.
  • Electrophilic Character : The carbonitrile group enhances the electrophilic nature of DMPC, allowing it to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that DMPC exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaInhibition of growth
Gram-negative bacteriaModerate inhibition
FungiLimited activity

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that DMPC may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves apoptosis induction through the activation of caspases or disruption of mitochondrial function.

Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30

Case Study 1: Antimicrobial Efficacy

In a controlled study, DMPC was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that DMPC exhibited significant antibacterial activity, particularly against S. aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DMPC on various cancer cell lines. The compound demonstrated selective toxicity towards HeLa cells while sparing normal fibroblasts, indicating its potential for targeted cancer therapy. Further mechanistic studies are required to elucidate the pathways involved in its anticancer effects.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-Dimethylphosphorylcyclopropane-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation followed by phosphorylation. A common approach is the reaction of cyclopropanecarbonitrile derivatives with dimethylphosphoryl chloride under anhydrous conditions, using solvents like THF or DCM. Catalysts such as triethylamine may enhance phosphorylation efficiency. For example, cyclopropane intermediates can be synthesized via [2+1] cycloaddition using carbene precursors . Yield optimization requires precise temperature control (e.g., −78°C for cyclopropanation, 0–25°C for phosphorylation) and inert atmospheres to prevent hydrolysis of phosphoryl groups .

Q. Which spectroscopic techniques are most reliable for characterizing 1-Dimethylphosphorylcyclopropane-1-carbonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Identifies cyclopropane ring protons (δ 1.2–2.0 ppm) and dimethylphosphoryl groups (δ 1.3–1.5 ppm for CH₃).
  • ³¹P NMR : Confirms phosphorylation (δ 20–30 ppm for dimethylphosphoryl) .
  • IR Spectroscopy : Detects nitrile stretches (~2200 cm⁻¹) and P=O bonds (~1250 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How should 1-Dimethylphosphorylcyclopropane-1-carbonitrile be stored to ensure stability?

  • Methodological Answer : Store under anhydrous conditions in sealed containers with desiccants (e.g., molecular sieves). Use refrigerated environments (2–8°C) to slow degradation. Avoid exposure to moisture or strong bases, which may hydrolyze the phosphoryl or nitrile groups .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during the phosphorylation of cyclopropanecarbonitrile derivatives?

  • Methodological Answer : Steric effects from the cyclopropane ring and dimethylphosphoryl group can reduce reaction efficiency. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Catalytic Systems : Use bulky bases (e.g., DBU) to deprotonate intermediates without competing with phosphorylation .
  • Stepwise Synthesis : Introduce the phosphoryl group before cyclopropanation to avoid steric clashes .

Q. How can computational modeling resolve contradictions in reported crystal structures of 1-Dimethylphosphorylcyclopropane-1-carbonitrile?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond angles and torsional strain in the cyclopropane ring. Compare computed NMR chemical shifts with experimental data to validate conformers. Discrepancies in X-ray crystallography data (e.g., bond length variations >0.05 Å) may arise from crystal packing effects, which molecular dynamics simulations can clarify .

Q. What are the degradation pathways of 1-Dimethylphosphorylcyclopropane-1-carbonitrile under physiological conditions, and how do they impact toxicity studies?

  • Methodological Answer : Hydrolysis of the nitrile group to carboxylic acids (via nitrilase enzymes) and phosphorylation loss (via phosphatases) are primary pathways. LC-MS/MS tracks degradation products in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4). Toxicity assays (e.g., Ames test) must account for these metabolites, which may exhibit higher reactivity than the parent compound .

Q. How do electronic effects of the dimethylphosphoryl group influence the reactivity of the cyclopropane ring in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing phosphoryl group increases ring strain, enhancing susceptibility to ring-opening reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require ligands (e.g., XPhos) that stabilize high oxidation states. Compare Hammett parameters (σₚ for phosphoryl ≈ 0.82) to predict regioselectivity in arylations .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the catalytic efficiency of 1-Dimethylphosphorylcyclopropane-1-carbonitrile in asymmetric synthesis?

  • Methodological Answer : Discrepancies often stem from variations in chiral auxiliaries or solvent polarity. For example, using (R)-BINOL vs. (S)-Proline as catalysts in THF vs. toluene can invert enantioselectivity. Systematic screening with Design of Experiments (DoE) methodologies identifies optimal conditions, resolving apparent contradictions .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of 1-Dimethylphosphorylcyclopropane-1-carbonitrile in high-throughput screening?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile by-products. Employ quench solutions (e.g., 10% NaHCO₃ for acidic waste) during large-scale reactions. Regularly monitor air quality for phosphoryl oxide (PO) emissions, which require scrubbing .

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